molecular formula C12H25NO2 B1315718 Tert-butyl 8-aminooctanoate CAS No. 102522-32-7

Tert-butyl 8-aminooctanoate

Cat. No. B1315718
M. Wt: 215.33 g/mol
InChI Key: CGXSJIQNNZPSCT-UHFFFAOYSA-N
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Description

Synthesis Analysis

A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed . The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate . The scope of the substrates is quite general .


Chemical Reactions Analysis

The gaseous decomposition product of TBEC is tert-butyl alcohol, carbon dioxide, and 2-ethylhexanol . Furthermore, numerical simulation was employed to obtain the time to maximum rate under the adiabatic conditions of TBEC which can provide a predictive model for the industry .


Physical And Chemical Properties Analysis

TBAO has a molecular formula of C12H25NO2 and a molecular weight of 215.34 g/mol. It is soluble in polar organic solvents such as methanol and ethanol but insoluble in water.

Scientific Research Applications

1. Modulation of Supramolecular Structure

  • Summary of Application : Tert-butyl functional groups can modulate the self-assembly behavior of organic molecules on surfaces . The precise construction of supramolecular architectures through their controlled thermal removal remains a challenge .
  • Methods of Application : The removal amount of tert-butyl groups in tetraazaperopyrene derivatives was precisely controlled by stepwise annealing on Ag (111). The evolution of 4tBu-TAPP supramolecular self-assembly from the grid-like structure composed of 3tBu-TAPP through the honeycomb network formed by 2tBu-TAPP to the one-dimensional chain co-assembled by tBu-TAPP and TAPP was successfully realized .
  • Results or Outcomes : This series of supramolecular nanostructures were directly visualized by high resolution scanning tunneling microscopy. Tip manipulation and density functional theory calculations show that the formation of honeycomb network structure can be attributed to the van der Waals interactions, N–Ag–N coordination bonds, and weak C–H⋯N hydrogen bonds .

2. Preparation of t-Butyl Nα-Protected Amino Acid Esters

  • Summary of Application : A new efficient and safe method for the preparation of tertiary butyl esters of N α-protected amino acids from tert-butanol was developed .
  • Methods of Application : The esterification is catalyzed by boron trifluoride etherate adsorbed on anhydrous magnesium sulfate. The scope of the substrates is quite general .
  • Results or Outcomes : The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .

3. Molecular Dynamics Simulation

  • Summary of Application : Tert-butyl 8-aminooctanoate can be used in molecular dynamics simulations to study the behavior of molecules over time .
  • Methods of Application : The molecule is input into a simulation software, and various parameters such as temperature, pressure, and time are set. The software then calculates the positions and velocities of the atoms in the molecule at each time step .
  • Results or Outcomes : The results of the simulation can provide insights into the behavior of the molecule under different conditions .

4. Preparation of tert-butyl Nα-Protected Amino Acid Esters

  • Summary of Application : Tert-butyl 8-aminooctanoate can be used in the preparation of tert-butyl Nα-protected amino acid esters .
  • Methods of Application : A solution of tert-butyl acetate is cooled to 0 °C, and 8-aminooctane acid is slowly added. After 5 min, HClO4 is added with stirring at 0°C. After 5 min, the solution is warmed to room temperature and stirred overnight .
  • Results or Outcomes : This method affords t-butyl esters in good yields .

5. 3D Visualization and Molecular Dynamics Simulation

  • Summary of Application : Tert-butyl 8-aminooctanoate can be used in 3D visualization and molecular dynamics simulations to study the behavior of molecules over time .
  • Methods of Application : The molecule is input into a simulation software, and various parameters such as temperature, pressure, and time are set. The software then calculates the positions and velocities of the atoms in the molecule at each time step .
  • Results or Outcomes : The results of the simulation can provide insights into the behavior of the molecule under different conditions .

6. Preparation of tert-butyl 8-aminooctanoate

  • Summary of Application : Tert-butyl 8-aminooctanoate can be prepared from tert-butyl acetate and 8-aminooctane acid .
  • Methods of Application : A solution of tert-butyl acetate is cooled to 0 °C, and 8-aminooctane acid is slowly added. After 5 min, HClO4 is added with stirring at 0°C. After 5 min, the solution is warmed to room temperature and stirred overnight .
  • Results or Outcomes : This method affords tert-butyl 8-aminooctanoate in good yields .

Future Directions

TBAO is commonly used as a synthetic intermediate in the preparation of various bioactive compounds. It has potential applications in the synthesis of skeletons of bioactive molecules and gram-scale reactions .

properties

IUPAC Name

tert-butyl 8-aminooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25NO2/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h4-10,13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGXSJIQNNZPSCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCCCCCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90552386
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 8-aminooctanoate

CAS RN

102522-32-7
Record name tert-Butyl 8-aminooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90552386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 8-aminooctanoate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Lafrenière - 2018 - ruor.uottawa.ca
Bioactive small molecules have been a major source of therapeutics for the treatment of human disease. Advances in synthetic and semi-synthetic methods have greatly expanded the …
Number of citations: 3 ruor.uottawa.ca

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